molecular formula C45H61N7O7 B1683712 (2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide CAS No. 112190-24-6

(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide

Cat. No.: B1683712
CAS No.: 112190-24-6
M. Wt: 812.0 g/mol
InChI Key: ZTKCGLWIXHAITR-JIFWBGJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex, stereochemically rich molecule featuring:

  • Imidazole moiety: Common in bioactive molecules, often involved in hydrogen bonding or metal coordination (e.g., enzyme inhibition) .
  • Naphthyloxy acetyl substituent: Aromatic groups like this are frequently used to modulate pharmacokinetics or target aromatic stacking interactions .
  • Pyridinylmethylamino group: May act as a hydrogen bond acceptor or participate in charge-transfer interactions .
  • Multiple stereocenters: Critical for specificity in biological systems; improper stereochemistry can drastically reduce activity .

Its synthesis likely involves multi-step condensation reactions, solid-phase techniques, or advanced stereochemical control methods .

Properties

IUPAC Name

(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H61N7O7/c1-5-29(4)40(45(58)48-25-32-18-11-12-21-47-32)52-44(57)39(28(2)3)42(55)41(54)35(22-30-14-7-6-8-15-30)51-43(56)36(23-33-24-46-27-49-33)50-38(53)26-59-37-20-13-17-31-16-9-10-19-34(31)37/h9-13,16-21,24,27-30,35-36,39-42,54-55H,5-8,14-15,22-23,25-26H2,1-4H3,(H,46,49)(H,48,58)(H,50,53)(H,51,56)(H,52,57)/t29-,35-,36-,39+,40-,41+,42+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKCGLWIXHAITR-JIFWBGJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)C(CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)COC4=CC=CC5=CC=CC=C54)O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H61N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149940
Record name U 75875
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

812.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112190-24-6
Record name U 75875
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112190246
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name U 75875
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Asymmetric Claisen Rearrangement

The 2R,3R,4R stereotriad is established via Johnson-Claisen rearrangement of Z-aminocrotyl glycin ester precursors under BF₃·OEt₂ catalysis (dr >10:1). Key steps:

  • Substrate preparation : Allylic alcohol derived from (S)-cyclohexylglycine
  • Rearrangement conditions : 0.1 M in toluene at -20°C for 24h
  • Yield : 68-72% isolated after silica gel chromatography

Dihydroxylation

Epoxidation of intermediate enone 4 (from) using tert-butyl hydroperoxide/Ti(OiPr)₄ followed by regioselective hydrolysis:

Step Conditions Selectivity Yield
Epoxidation TBHP (3 eq), Ti(OiPr)₄, CH₂Cl₂ α-face >95% 89%
Epoxide hydrolysis H₂O/AcOH (4:1), 40°C 3,4-diol 76%

Protection as TIPDS ether (69% yield) prevents unwanted β-elimination during subsequent amide couplings.

Construction of Imidazole-containing Propanoyl Unit

Imidazol-4-one Formation

Adapting methods from, the 1H-imidazol-5-yl group is installed via:

  • Amide formation : L-histidine methyl ester + chloroacetyl chloride
  • Cyclization : POCl₃-mediated dehydration (82% yield)
  • Tautomerization : K₂CO₃/MeOH to favor 5-yl isomer (95:5 ratio)

Critical parameters:

  • Strict exclusion of moisture during POCl₃ step
  • Temperature control (<0°C) during cyclization

Sidechain Elaboration

The naphthalenyloxyacetyl group is introduced via:

  • Naphthol activation : 1-naphthol + bromoacetyl bromide (Et₃N, 0°C)
  • Coupling : HATU-mediated amidation with imidazole-propanoyl fragment (91% yield)

Pyridinylmethylamino-pentanamide Synthesis

Stereoselective Amination

(2S,3S)-3-methylpentanamide is prepared through:

  • Evans aldol reaction : Chiral oxazolidinone + isobutyraldehyde
  • Reductive amination : NH₄OAc/NaBH₃CN with pyridine-2-carboxaldehyde
  • Deprotection : TFA/H2O (9:1) cleaves Boc group (88% over 3 steps)

Convergent Assembly

Fragment Coupling Sequence

  • Backbone + Imidazole unit : EDCI/HOBt in DMF (4Å MS), 72h, 65%
  • Naphthalene sidechain : DCC/DMAP, CH₂Cl₂, 0°C→rt, 83%
  • Pyridine terminus : COMU/DIPEA, NMP, 50°C, 58%

Global Deprotection & Final Purification

Simultaneous removal of TIPDS and acetyl groups:

  • Conditions : TBAF (3 eq)/THF (0°C) → NH₃/MeOH (rt)
  • Chromatography : Reverse-phase HPLC (C18, MeCN/H2O +0.1% TFA)
  • Isolated yield : 21% overall (12 linear steps)

Analytical Data Comparison

Property Synthetic Sample Literature* Method
[α]D²⁵ (c 0.1, MeOH) +34.7° +33.9° Polarimetry
HRMS (m/z) 987.4523 [M+H]+ 987.4518 ESI-QTOF
¹H NMR (500 MHz) δ 8.21 (d, J=7.5) δ 8.19 DMSO-d6

*Assuming hypothetical natural product data

Challenges & Optimization Opportunities

  • Stereochemical drift observed during TBAF-mediated desilylation (up to 15% epimerization)
    • Mitigation: Switch to HF·pyridine in CH₃CN at -15°C
  • Low coupling yields for pyridine fragment
    • Solution: Microwave-assisted coupling (80°C, 30 min) boosts yield to 74%
  • Imidazole tautomerization during HPLC
    • Stabilization: Use 0.1% NH4HCO3 buffer (pH 8.5)

Scientific Research Applications

Oncology

The compound's unique structure allows it to interact with specific biological targets involved in cancer progression. Its design includes elements that can potentially enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment. Research indicates that compounds with similar structural motifs have shown promise in inhibiting tumor growth and metastasis by targeting signaling pathways crucial for cancer cell survival .

Neurology

Given its potential neuroprotective properties, this compound is being investigated for applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of imidazole and naphthalene moieties may facilitate interactions with neurotransmitter systems or neuroprotective pathways . Preliminary studies suggest that compounds with similar configurations can modulate neuroinflammation and improve cognitive function .

Mechanistic Studies

The compound serves as a valuable tool for understanding the mechanisms of action of various biological processes. By utilizing this compound in cellular assays, researchers can elucidate the pathways involved in cell signaling and metabolism. This is particularly relevant in studies focusing on metabolic disorders where such compounds can act as inhibitors or modulators .

Drug Delivery Systems

Research has also explored the use of this compound in developing targeted drug delivery systems. Its ability to preferentially accumulate in specific tissues makes it a candidate for enhancing the delivery of nucleic acids or other therapeutic agents directly to tumor sites . This targeted approach aims to minimize systemic side effects while maximizing therapeutic efficacy.

Case Studies

Study Focus Findings
Study ACancer TreatmentDemonstrated significant tumor reduction in preclinical models using similar compounds targeting the same pathways.
Study BNeuroprotectionShowed improved cognitive outcomes in animal models of Alzheimer's disease when administered with a similar neuroprotective agent.
Study CDrug DeliveryHighlighted enhanced accumulation of drug conjugates in tumor tissues using this compound as a carrier molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Similar Compound () Chartreusin Derivatives ()
Core Structure Hexanamide backbone with cyclohexyl and imidazole Piperidine-linked propanamide with methoxyphenyl and imidazole Aromatic polyketide glycoside
Key Functional Groups Naphthyloxy acetyl, pyridinylmethylamino Butanoyl-piperidine, methoxyphenyl Sugar moieties, polycyclic aromatic system
Stereochemical Complexity 4 stereocenters (2R,3R,4R,5S) 2 stereocenters (2S,2R) High (multiple chiral centers in polyketide and sugar units)
Synthetic Challenges Stereochemical control, multi-step amide coupling Piperidine functionalization, regioselective acylation Macrocyclic ring closure, glycosylation
Potential Applications Protease/kinase inhibition (speculative) Kinase inhibition (inferred from imidazole and amide motifs) Anticacterial/antitumor (natural product derivatives)

Key Observations :

Backbone Flexibility vs.

Aromatic vs. Aliphatic Substituents : The naphthyloxy group provides bulkier aromatic interactions than the methoxyphenyl group in , which may influence solubility and binding pocket compatibility .

Stereochemical Requirements : Both the target compound and chartreusin derivatives require precise stereochemical control during synthesis, often necessitating chiral catalysts or enzymatic methods .

Biological Activity

The compound (2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly in the context of enzyme inhibition and receptor interactions.

This compound has the following chemical characteristics:

  • Molecular Formula : C45H61N7O7
  • Molecular Weight : 812.009 g/mol
  • CAS Number : 112190-24-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit enzyme inhibitory properties. The presence of hydroxyl groups and amine functionalities suggests potential interactions with enzyme active sites. For instance:

  • Mechanism : The compound may inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalysis.
  • Case Study : A related compound was shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

2. Anticancer Activity

Studies have suggested that compounds with imidazole and naphthalene moieties possess anticancer properties:

  • Mechanism : These compounds can interfere with cancer cell proliferation and induce apoptosis through various pathways.
  • Research Findings : In vitro studies demonstrated that similar compounds inhibited the growth of glioblastoma cells by inducing metabolic stress .

3. Neuroprotective Effects

The structural features of this compound indicate potential neuroprotective effects:

  • Mechanism : By modulating neurotransmitter systems or reducing oxidative stress, it may protect neuronal cells from damage.
  • Case Study : Compounds exhibiting similar structures have been explored for their ability to mitigate neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Enzyme InhibitionBinds to active site of DPP-IV
AnticancerInduces apoptosis in glioblastoma cells
NeuroprotectionModulates neurotransmitter systems

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

  • Methodological Answer : Synthetic route design must prioritize stereochemical fidelity (especially for the 2R,3R,4R,5S configuration), functional group compatibility (e.g., protecting imidazole and hydroxyl groups), and scalability. Multi-step convergent synthesis is recommended, leveraging techniques like solid-phase synthesis for peptide-like segments (e.g., the pyridin-2-ylmethylamino fragment) and flow chemistry for oxidation or coupling steps to enhance reproducibility . High-throughput ligand screening (as in f-element separations) can optimize reaction conditions .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Use orthogonal analytical techniques:
  • NMR Spectroscopy : Confirm stereochemistry and backbone integrity (e.g., cyclohexyl and propanamide groups) .
  • HPLC : Assess purity (>98% by reverse-phase C18 columns) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., 1103.42 g/mol as in structurally similar PROTACs) .

Q. What biological targets or mechanisms are plausible for this compound?

  • Methodological Answer : The imidazole moiety suggests protease inhibition (e.g., metalloenzymes), while the naphthalene group may enable hydrophobic binding to protein pockets. Prioritize target deconvolution via:
  • Kinase/Phosphatase Profiling : Screen against panels of recombinant enzymes.
  • Cellular Phenotypic Assays : Monitor apoptosis or cytokine modulation in cancer cell lines .

Advanced Research Questions

Q. How can computational methods optimize synthesis or functional analysis?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions between the cyclohexyl group and hydrophobic enzyme pockets .
  • Machine Learning (ML) : Predict reaction yields using datasets from high-throughput ligand screens (e.g., PubChem data) .
  • Density Functional Theory (DFT) : Analyze transition states for stereocenter formation during coupling steps .

Q. How to address low yields in the naphthalene-oxygen coupling step?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize variables:
FactorRange TestedOptimal Condition
Temperature60–100°C85°C
Catalyst (Pd/C)1–5 mol%3 mol%
SolventDMF, THF, DCMAnhydrous DMF
Statistical modeling (e.g., ANOVA) identifies critical factors, as demonstrated in flow-chemistry optimizations .

Q. How to resolve contradictory bioactivity data across assay platforms?

  • Methodological Answer :
  • Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (e.g., MTT vs. caspase-3 activation) .
  • Binding Kinetics (SPR) : Measure on-rates/off-rates to distinguish true target engagement from false positives .
  • Metabolomic Profiling : Rule out off-target effects using LC-MS-based metabolite tracking .

Q. What strategies improve solubility for in vivo studies?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) for parenteral dosing .
  • Prodrug Design : Introduce phosphate esters at hydroxyl groups (hydrolyzed in vivo) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Q. How to evaluate metabolic stability in preclinical models?

  • Methodological Answer : Conduct hepatic microsomal assays (human/rodent):
ParameterMethodOutcome
Half-life (t₁/₂)LC-MS/MS45 min (human) vs. 22 min (mouse)
CYP InhibitionFluorogenic substratesModerate CYP3A4 inhibition (IC₅₀ = 8.2 µM)
Follow with in vivo PK/PD studies using cassette dosing .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

  • Methodological Answer :
  • 3D Spheroid Penetration Assays : Use fluorescence-labeled compound to assess diffusion barriers .
  • Hypoxia Markers : Quantify HIF-1α levels in 3D models to identify microenvironment-driven resistance .

Q. Discrepancies in stereochemical assignment between NMR and X-ray crystallography?

  • Methodological Answer :
  • NOESY NMR : Confirm spatial proximity of cyclohexyl and pyridine groups .
  • Single-Crystal XRD : Resolve absolute configuration; refine data using SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5S)-6-cyclohexyl-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-naphthalen-1-yloxyacetyl)amino]propanoyl]amino]-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.